molecular formula C24H31NO5 B14959282 7-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one

7-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one

Cat. No.: B14959282
M. Wt: 413.5 g/mol
InChI Key: YJGRQRIZYGRVRQ-UHFFFAOYSA-N
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Description

The compound 7-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE is a complex organic molecule that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE involves multiple steps, each requiring specific reagents and conditions:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the Decahydroisoquinoline Moiety: The decahydroisoquinoline moiety can be introduced via a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone to form the isoquinoline structure.

    Functional Group Modifications: The hydroxyl and oxoethoxy groups can be introduced through selective oxidation and etherification reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The propyl and methyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, aryl halides, and strong bases such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxo group may yield a secondary alcohol.

Scientific Research Applications

7-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Due to its potential biological activity, this compound may be investigated for its therapeutic effects in various diseases.

    Industry: The compound’s chemical properties may make it useful in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: The compound may interact with cell surface receptors, altering their signaling pathways and cellular responses.

    Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

7-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE: can be compared with other chromen-2-one derivatives and decahydroisoquinoline-containing compounds:

    Chromen-2-one Derivatives: These compounds share the chromen-2-one core but may differ in their substituents and functional groups. Examples include coumarin, esculetin, and umbelliferone.

    Decahydroisoquinoline-Containing Compounds: These compounds share the decahydroisoquinoline moiety but may have different functional groups and side chains. Examples include tetrahydroisoquinoline, salsolinol, and norlaudanosoline.

The uniqueness of 7-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE lies in its combination of the chromen-2-one core and the decahydroisoquinoline moiety, along with its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H31NO5

Molecular Weight

413.5 g/mol

IUPAC Name

7-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethoxy]-8-methyl-4-propylchromen-2-one

InChI

InChI=1S/C24H31NO5/c1-3-6-17-13-22(27)30-23-16(2)20(9-8-19(17)23)29-15-21(26)25-12-11-24(28)10-5-4-7-18(24)14-25/h8-9,13,18,28H,3-7,10-12,14-15H2,1-2H3

InChI Key

YJGRQRIZYGRVRQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCC4(CCCCC4C3)O

Origin of Product

United States

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